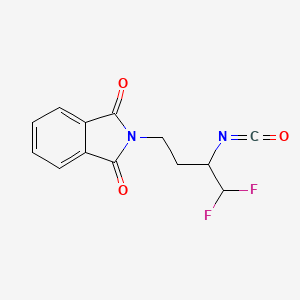
Butyl dimethylphosphinite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl dimethylphosphinite is an organophosphorus compound characterized by the presence of a butyl group and two methyl groups attached to a phosphinite functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl dimethylphosphinite can be synthesized through several methods. One common approach involves the reaction of butyl lithium with dimethylphosphinic chloride under controlled conditions. The reaction typically requires an inert atmosphere, such as argon or nitrogen, to prevent unwanted side reactions. The reaction is carried out at low temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl dimethylphosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinites depending on the reagents used.
Applications De Recherche Scientifique
Butyl dimethylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which butyl dimethylphosphinite exerts its effects involves the interaction of the phosphinite group with various molecular targets. The compound can act as a ligand, forming complexes with metal ions and facilitating catalytic reactions. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but with different functional groups.
Tert-butyl dimethylphosphine: Contains a tert-butyl group instead of a butyl group.
Diethyl phosphite: Contains ethyl groups instead of butyl and methyl groups.
Uniqueness
Butyl dimethylphosphinite is unique due to its specific combination of butyl and methyl groups attached to the phosphinite functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and catalysis.
Propriétés
Numéro CAS |
89630-51-3 |
|---|---|
Formule moléculaire |
C6H15OP |
Poids moléculaire |
134.16 g/mol |
Nom IUPAC |
butoxy(dimethyl)phosphane |
InChI |
InChI=1S/C6H15OP/c1-4-5-6-7-8(2)3/h4-6H2,1-3H3 |
Clé InChI |
ILGQCROWFSTSTN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14383435.png)
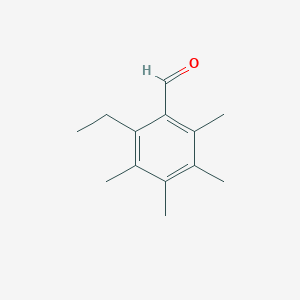

![4-[(1-Aminoethyl)amino]phenol](/img/structure/B14383446.png)
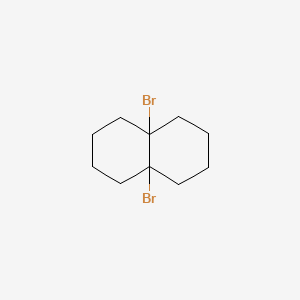
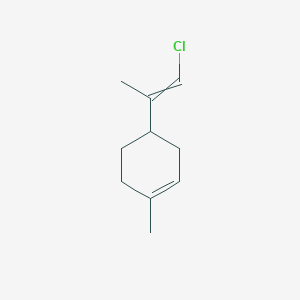
![6-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[3.1.0]hexane](/img/structure/B14383469.png)


![L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl-](/img/structure/B14383501.png)
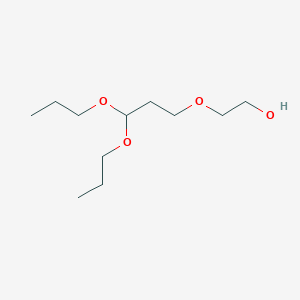
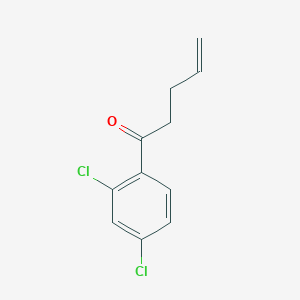
![1-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propan-2-yl acetate](/img/structure/B14383519.png)
